3-{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid
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Overview
Description
3-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPANOIC ACID is a complex organic compound characterized by the presence of an oxadiazole ring, a methoxyphenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzyl chloride with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 3-({5-[(4-HYDROXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPANOIC ACID.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPANOIC ACID involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to its target, while the propanoic acid moiety can facilitate its solubility and transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
5-(4-METHOXYPHENYL)-1H-INDOLE: Shares the methoxyphenyl group but has an indole ring instead of an oxadiazole ring.
5-(4-METHOXYPHENYL)-1H-IMIDAZOLE: Similar structure but with an imidazole ring.
4-METHOXYHYDROCINNAMIC ACID: Contains the methoxyphenyl and propanoic acid groups but lacks the oxadiazole ring.
Uniqueness
3-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPANOIC ACID is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O4S |
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Molecular Weight |
294.33 g/mol |
IUPAC Name |
3-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C13H14N2O4S/c1-18-10-4-2-9(3-5-10)8-11-14-15-13(19-11)20-7-6-12(16)17/h2-5H,6-8H2,1H3,(H,16,17) |
InChI Key |
QGXPYAVAAIUSKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)SCCC(=O)O |
Origin of Product |
United States |
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